3-Borono-4-formylbenzoic acid 3-Borono-4-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13898415
InChI: InChI=1S/C8H7BO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4,13-14H,(H,11,12)
SMILES: B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O
Molecular Formula: C8H7BO5
Molecular Weight: 193.95 g/mol

3-Borono-4-formylbenzoic acid

CAS No.:

Cat. No.: VC13898415

Molecular Formula: C8H7BO5

Molecular Weight: 193.95 g/mol

* For research use only. Not for human or veterinary use.

3-Borono-4-formylbenzoic acid -

Specification

Molecular Formula C8H7BO5
Molecular Weight 193.95 g/mol
IUPAC Name 3-borono-4-formylbenzoic acid
Standard InChI InChI=1S/C8H7BO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4,13-14H,(H,11,12)
Standard InChI Key AFYXFNLCFDXDIP-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 4-position with a formyl group (-CHO), while the carboxylic acid (-COOH) occupies the 1-position (Figure 1). This arrangement creates distinct electronic environments: the electron-withdrawing carboxylic acid and formyl groups polarize the aromatic ring, while the boronic acid moiety provides nucleophilic character.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₈H₇BO₅
Molecular weight209.95 g/mol
Functional groupsBoronic acid, formyl, carboxylic acid

Synthesis and Production

Miyaura Borylation Reaction

The primary synthetic route involves Miyaura borylation, where 4-formylbenzoic acid undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key conditions include:

Table 2: Representative Reaction Conditions

ParameterSpecification
CatalystPd(dppf)Cl₂
BaseK₂CO₃
SolventTetrahydrofuran (THF)
Temperature80–100°C
Reaction time12–24 hours

This method, adapted from general boronic acid syntheses , typically achieves yields of 60–75% after purification via column chromatography. The boronic acid group’s sensitivity to protic solvents necessitates anhydrous conditions .

Industrial-Scale Considerations

While detailed industrial protocols remain proprietary, scale-up challenges include:

  • Oxygen sensitivity: Boronic acids readily oxidize, requiring inert atmospheres.

  • Purification: Residual palladium removal via chelating resins.

  • Cost optimization: Catalyst recycling strategies to reduce Pd waste .

Reactivity and Chemical Transformations

Suzuki-Miyaura Coupling

The boronic acid group enables cross-coupling with aryl halides under Pd catalysis, forming biaryl structures essential in drug discovery:

Ar-B(OH)2+Ar’-XPd0Ar-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd}^0} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}

Reaction efficiency depends on the halide partner (X = I > Br > Cl) and electronic effects from the formyl group .

Functional Group Interconversions

  • Formyl oxidation: Treatment with KMnO₄ converts -CHO to -COOH, yielding 3-borono-4-carboxybenzoic acid.

  • Boronic acid stabilization: Complexation with diols (e.g., pinacol) enhances stability during storage .

Table 3: Common Reaction Pathways

Reaction TypeReagentsProduct
Suzuki couplingAr-X, Pd catalystBiaryl derivatives
OxidationKMnO₄Dicarboxylic acid
ReductionNaBH₄Benzyl alcohol derivative

Comparative Analysis with Structural Analogues

3-Bromo-4-formylbenzoic Acid

Replacing boron with bromine (C₈H₅BrO₃, MW 229.03 g/mol) alters reactivity:

Table 4: Borono vs. Bromo Derivatives

Property3-Borono-4-formylbenzoic acid3-Bromo-4-formylbenzoic acid
ReactivityNucleophilic couplingElectrophilic substitution
SolubilityModerate in polar aprotic solventsLow in aqueous media
ApplicationsCross-coupling reagentsHalogenation intermediates

The bromo derivative serves primarily in Ullmann or Buchwald-Hartwig aminations , whereas the borono variant enables C-C bond formation.

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